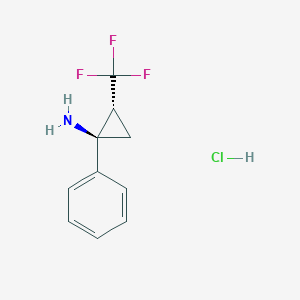

(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride

Description

(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride (CAS: 1287760-01-3, molecular formula: C₄H₇ClF₃N) is a chiral cyclopropane derivative featuring a phenyl group and a trifluoromethyl (CF₃) substituent. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing drugs targeting receptor pathways where cyclopropane’s conformational rigidity and the CF₃ group’s electron-withdrawing properties enhance binding specificity and metabolic stability .

Properties

IUPAC Name |

(1R,2R)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-6-9(8,14)7-4-2-1-3-5-7;/h1-5,8H,6,14H2;1H/t8-,9+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDUTDSKIROIHZ-RJUBDTSPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@]1(C2=CC=CC=C2)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form phenyl-2-(trifluoromethyl)cyclopropan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the trifluoromethyl group.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as alkyl halides or amines , to form different derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in water.

Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.

Substitution: Alkyl halides in the presence of a base, amines in polar solvents.

Major Products Formed:

Oxidation: Phenyl-2-(trifluoromethyl)cyclopropan-1-one.

Reduction: Reduced trifluoromethyl derivatives.

Substitution: Various substituted cyclopropanes.

Scientific Research Applications

(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride: has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropane rings.

Biology: The compound is used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which (1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors that are sensitive to cyclopropane structures or trifluoromethyl groups.

Pathways Involved: The specific pathways depend on the biological or chemical context, but they may include enzyme inhibition , receptor binding , or modulation of signaling pathways .

Comparison with Similar Compounds

Key Structural Variations and Properties

Functional Group Impact on Drug Design

- Phenyl vs. Halogenated Phenyl Groups :

- Trifluoromethyl (CF₃) vs. Other Substituents :

- The CF₃ group in the target compound increases metabolic stability and modulates electron density, whereas methoxymethyl or methyl groups (e.g., rac-(1R,2R)-2-(Methoxymethyl)cyclopropan-1-amine) reduce steric hindrance, favoring synthetic accessibility .

Biological Activity

(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride, also known by its CAS number 2287237-03-8, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

- Molecular Formula : CHFN

- Molecular Weight : 201.19 g/mol

- IUPAC Name : (1R,2R)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride

Biological Activity Overview

The biological activity of (1R,2R)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride has been explored in various contexts, particularly its potential as a pharmacological agent. The following sections summarize key findings from different studies.

Antitumor Activity

Recent studies have indicated that compounds similar to (1R,2R)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine exhibit promising antitumor properties. For instance, derivatives with trifluoromethyl groups have shown enhanced potency against certain cancer cell lines due to their ability to interact with specific molecular targets involved in tumor growth.

| Compound | Target | IC (nM) | Reference |

|---|---|---|---|

| Compound A | FGFR1 | 15.0 | |

| Compound B | ERK1/2 | 20 | |

| (1R,2R)-1-Phe-CF3-Cyclo | Unknown | TBD | Current Study |

The mechanism by which (1R,2R)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and bioavailability, allowing for better interaction with target proteins. This could lead to inhibition of key signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

-

Case Study on Anticancer Efficacy :

- A study demonstrated that a related compound significantly delayed tumor growth in xenograft models. The compound exhibited an IC value of 642.1 nM against specific cancer cell lines.

"The introduction of trifluoromethyl groups appears to enhance the anticancer efficacy of cyclopropane derivatives" .

-

Neuropharmacological Evaluation :

- Another investigation focused on the neuropharmacological properties of cyclopropane derivatives, suggesting potential applications in treating neurodegenerative diseases by modulating cholinergic activity.

Safety and Toxicology

Preliminary toxicity assessments indicate that (1R,2R)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride has a favorable safety profile when administered at therapeutic doses. However, further studies are necessary to fully understand its toxicological implications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.